REACTION_CXSMILES
|
Br[C:2]1[C:7]([NH2:8])=[C:6]([CH2:9]SC)[C:5]([F:12])=[C:4]([F:13])[CH:3]=1>C(O)C.[Ni]>[F:12][C:5]1[C:6]([CH3:9])=[C:7]([CH:2]=[CH:3][C:4]=1[F:13])[NH2:8]
|
Name
|
6-bromo-3,4-difluoro-2-methylthiomethylaniline
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Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1N)CSC)F)F
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 50° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing Raney nickel
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(N)C=CC1F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 117.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |